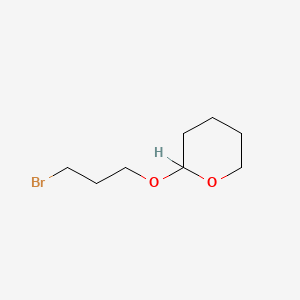

2-(3-Bromopropoxy)tetrahydro-2H-pyran

Descripción general

Descripción

2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS 33821-94-2) is an organobromine compound with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . It consists of a tetrahydropyran (THP) ring ether-linked to a 3-bromopropyl chain. This compound is widely used as a protective group for alcohols in organic synthesis due to the stability of the THP moiety under acidic conditions .

Métodos De Preparación

Acid-Catalyzed Etherification: Primary Synthetic Route

The most widely documented preparation method involves the reaction of 3-bromo-1-propanol with 2,3-dihydropyran under acidic conditions. This one-step etherification process, as detailed in a synthetic protocol, proceeds via protonation of the dihydropyran’s oxygen atom, facilitating nucleophilic attack by the alcohol.

Reaction Setup and Conditions

In a representative procedure, 3-bromo-1-propanol (13.90 g, 100 mmol) and 2,3-dihydropyran (12.60 g, 150 mmol) are combined in dichloromethane (200 mL) with p-toluenesulfonic acid (1.72 g, 10 mmol) as the catalyst. The mixture is stirred at room temperature for 12 hours, enabling complete conversion to the tetrahydropyran-protected ether.

Table 1: Reaction Parameters for Acid-Catalyzed Etherification

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | p-Toluenesulfonic acid |

| Molar Ratio (Alcohol:DHP) | 1:1.5 |

| Reaction Time | 12 hours |

| Temperature | 25°C (ambient) |

| Yield | 88% |

The excess dihydropyran ensures complete consumption of the alcohol, while the mild reaction conditions minimize side reactions such as elimination or polymerization.

Post-Synthesis Workup and Purification

Following the reaction, the crude product is isolated via liquid-liquid extraction and purified using silica gel column chromatography.

Extraction and Drying

The reaction mixture is quenched with water to deactivate the catalyst, and the organic layer is separated. Repeated extraction with dichloromethane (3 × 100 mL) ensures maximal recovery of the product. The combined organic phases are washed with saturated sodium chloride to remove residual water and dried over anhydrous sodium sulfate.

Chromatographic Purification

The concentrated crude product is purified via flash chromatography on silica gel, eluting with a 30:1 mixture of petroleum ether and ethyl acetate. This step removes unreacted starting materials and byproducts, yielding 2-(3-bromopropoxy)tetrahydro-2H-pyran as a yellow-green oily liquid (19.68 g, 88% yield).

Table 2: Purification Protocol Overview

Scalability and Industrial Production

Industrial-scale synthesis (100 g to 10 kg batches) follows the same core protocol but employs continuous extraction systems and automated chromatography for efficiency. Thermo Scientific Chemicals and Aladdin Scientific offer the compound in quantities up to 100 g, with pricing reflecting economies of scale:

Table 4: Commercial Availability and Pricing

| Supplier | Quantity | Price (USD) | Lead Time |

|---|---|---|---|

| Aladdin Scientific | 1 g | 11.90 | 4–8 weeks |

| Thermo Scientific | 5 g | 173.00 | 8–12 weeks |

| Aladdin Scientific | 100 g | 339.90 | 8–12 weeks |

Extended lead times for larger batches underscore the compound’s bespoke synthesis model, where batches are prepared on-demand to ensure freshness and stability.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Bromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acid to generate the corresponding alcohol.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and thiols.

Bases: Potassium carbonate, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed:

Alcohols: Formed through substitution reactions.

Alkenes: Formed through elimination reactions.

Hydrolyzed Products: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(3-Bromopropoxy)tetrahydro-2H-pyran serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it valuable for creating complex organic molecules. The compound can undergo nucleophilic substitution, where the bromine is replaced by other nucleophiles such as amines or alcohols, leading to a diverse array of derivatives useful in further chemical transformations .

Example Reaction

In one synthetic route, 6-Bromo-4-hydroxycoumarin reacts with this compound under basic conditions to yield a coumarin derivative. The reaction conditions involve heating in acetone with potassium carbonate as a stabilizer, demonstrating the compound's utility in producing biologically active compounds .

Medicinal Chemistry

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications. Notably, derivatives of this compound have shown promise as histone deacetylase inhibitors, which are critical in cancer therapy due to their role in regulating gene expression associated with tumor progression .

Biological Activity

Research indicates that compounds derived from this compound can serve as precursors for biologically active molecules, including those targeting estrogen receptors and cardiolipin analogs essential for mitochondrial function . These applications highlight the compound's significance in developing new therapeutic agents.

Histone Deacetylase Inhibition

Studies have demonstrated that certain derivatives of this compound exhibit significant inhibitory activity against human histone deacetylases (HDACs). These compounds have been shown to induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Neurodegenerative Disease Applications

Research into the neuroprotective effects of derivatives has indicated potential applications in treating neurodegenerative diseases. By modulating pathways involved in neuronal survival and death, these compounds may offer therapeutic benefits against conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopropoxy)tetrahydro-2H-pyran involves its reactivity as a bifunctional building block. The compound can undergo various chemical transformations, such as substitution and elimination, to form different products. These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group, and the tetrahydropyran ring, which provides stability to the intermediate species .

Comparación Con Compuestos Similares

Key Properties :

- Synthesis: Prepared via acid-catalyzed reaction of 3-bromopropanol with 3,4-dihydro-2H-pyran (DHP) in dichloromethane, yielding 87% under optimized conditions .

- Spectroscopic Data: ¹H-NMR (CDCl₃) shows characteristic signals at δ 1.48–1.81 ppm (THP ring protons), 3.48–3.58 ppm (CH₂Br and CH₂O groups), and 4.60 ppm (THP anomeric proton) .

- Storage : Requires storage under inert atmosphere at –20°C to prevent degradation .

Comparison with Structural Analogues

Alkyl Chain-Length Variants

Structural analogues with varying bromoalkyl chain lengths exhibit distinct physicochemical and reactivity profiles:

Reactivity Trends :

- Shorter chains (e.g., C2) favor faster SN2 reactions due to reduced steric hindrance.

- Longer chains (e.g., C6–C8) enhance hydrophobicity, influencing solubility and partitioning in biphasic systems .

Aromatic Substituted Analogues

Bromoaryl-substituted THP derivatives differ in electronic properties and applications:

Functional Group Variations

Reactivity Notes:

- Propargyl ethers participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Methoxy groups on aryl rings alter regioselectivity in electrophilic substitutions .

Data Tables

Table 1: Physicochemical Comparison of Alkyl-Substituted Analogues

*Predicted using ChemAxon software.

Actividad Biológica

2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS No. 33821-94-2) is a chemical compound characterized by its unique molecular structure, which includes a bromopropoxy group attached to a tetrahydropyran ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C₈H₁₅BrO₂

- Molecular Weight : 223.1 g/mol

- IUPAC Name : 2-(3-bromopropoxy)oxane

- PubChem CID : 2777988

| Property | Value |

|---|---|

| CAS Number | 33821-94-2 |

| Molecular Weight | 223.1 g/mol |

| InChI Key | HJNHUFQGDJLQRS-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)OCCCBr |

Biological Activity Overview

Research on this compound indicates several potential biological activities, particularly in the realm of anti-inflammatory and antiallergic effects. The compound has been explored for its interactions with various biological targets, including CRTH2 receptors, which are implicated in allergic responses.

CRTH2 Binding Activity

A study highlighted that compounds similar to this compound exhibit binding activity to CRTH2 receptors. This receptor is crucial in mediating allergic responses and inflammation, suggesting that this compound may have therapeutic potential in treating allergic diseases .

Study on Antiallergic Properties

In a preclinical model involving guinea pigs, compounds with structural similarities to this compound demonstrated significant efficacy in reducing antigen-induced hyper-responsiveness. The results indicated that these compounds could serve as potential candidates for developing new antiallergic medications .

Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of compounds related to this compound. The study involved both acute and chronic exposure tests in rodent models. Findings showed a favorable safety profile with no significant adverse effects observed at therapeutic doses, supporting further development for clinical applications .

The biological activity of this compound is hypothesized to involve modulation of inflammatory pathways through CRTH2 receptor antagonism. This mechanism may inhibit the downstream signaling associated with allergic reactions, thereby providing symptomatic relief in conditions such as asthma and allergic rhinitis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromopropoxy)tetrahydro-2H-pyran?

The compound is synthesized via nucleophilic substitution or etherification. A common method involves reacting tetrahydropyran derivatives with 3-bromopropanol under basic conditions. For example:

- Step 1 : React 3-bromopropanol with tetrahydropyran in the presence of KOH in dry DMSO to form the ether linkage .

- Step 2 : Purify via column chromatography. Typical yields range from 70–85%, validated by NMR and IR spectroscopy . Alternative routes use p-toluenesulfonic acid in dichloromethane to catalyze the reaction between 3-bromopropanol and dihydro-2H-pyran derivatives .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.50–1.70 (m, 6H, tetrahydropyran CH₂), δ 3.40–3.80 (m, 3H, OCH₂ and BrCH₂), δ 4.70 (t, 1H, pyran-OCH) .

- ¹³C NMR : Signals at 23–25 ppm (CH₂Br), 62–68 ppm (OCH₂), 98–100 ppm (pyran-OCH) .

Q. What are the stability and storage recommendations for this compound?

- Stability : The compound is sensitive to moisture and light. Stabilization with potassium carbonate (K₂CO₃) is recommended to prevent hydrolysis of the bromopropoxy group .

- Storage : Store at –20°C in anhydrous conditions under inert gas (e.g., N₂ or Ar). Shelf life is typically 6–12 months .

Advanced Research Questions

Q. How does this compound participate in diastereoselective reactions?

The tetrahydropyran (THP) ring’s stereochemistry influences reactivity. For example:

- Catalytic Asymmetric Synthesis : Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization or cyclization reactions. The bromopropoxy group acts as a directing group, enhancing regioselectivity .

- Epoxide Ring-Opening : THP derivatives react with epoxides (e.g., using Allenylmagnesium bromide) to form spirocyclic ethers with >90% diastereomeric excess .

Q. What are its potential applications in medicinal chemistry?

- Anticancer Activity : Analogous THP derivatives (e.g., 4-bromophenoxy-THP) inhibit HMG-CoA reductase, a target in cholesterol biosynthesis, with IC₅₀ values comparable to statins .

- Drug Metabolite Synthesis : Brominated THP derivatives serve as intermediates in synthesizing metabolites of abused drugs (e.g., 5-APB and 6-APB), validated by LC-MS and NMR .

Q. How does computational modeling aid in predicting its reactivity?

- Molecular Dynamics (MD) Simulations : Predict solvent interactions (e.g., dichloromethane or THF) and stability under thermal stress. MD studies suggest the bromopropoxy group increases steric hindrance, slowing hydrolysis .

- DFT Calculations : Used to map transition states in substitution reactions (e.g., SN2 mechanisms), revealing activation energies of ~25–30 kcal/mol for bromide displacement .

Q. What catalytic systems leverage this compound as an intermediate?

- Organocatalysis : THP derivatives are precursors in asymmetric organocatalytic domino reactions. For example, THP-protected alcohols react with nitroolefins to form functionalized dihydropyrans with >90% enantiomeric excess .

- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl ethers for pharmaceutical scaffolds .

Q. How does halogen substitution (Br vs. Cl) affect its reactivity?

- Comparative Studies : Bromine’s higher electronegativity and leaving-group ability accelerate SN2 reactions compared to chlorine. For instance, bromopropoxy-THP reacts 3× faster with NaN₃ in DMF than chloro analogs .

- Thermal Stability : Brominated derivatives decompose at higher temperatures (Td ~200°C) vs. chlorinated analogs (Td ~180°C), as shown by TGA analysis .

Propiedades

IUPAC Name |

2-(3-bromopropoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNHUFQGDJLQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380745 | |

| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-94-2 | |

| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Bomopropoxy)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.